Ramoplanin A1 is classified as a peptide antibiotic and is part of a family of compounds known for their antimicrobial properties. The antibiotic was discovered through a natural product screening program that focused on identifying inhibitors of bacterial cell wall synthesis, leading to its isolation based on selective killing of Staphylococcus aureus in specific culture conditions .
The total synthesis of ramoplanin A1 has been achieved through several sophisticated methodologies. The synthesis involves the construction of a cyclic depsipeptide core followed by the acylation of side chains. Key techniques include:
The molecular structure of ramoplanin A1 consists of a cyclic depsipeptide backbone with several unique features:
The compound exhibits a U-shaped conformation, which is essential for its biological activity against bacterial targets .
Ramoplanin A1 undergoes various chemical reactions during its synthesis and in biological contexts:
The mechanism by which ramoplanin A1 exerts its antibacterial effects involves several key steps:
Ramoplanin A1 exhibits several notable physical and chemical properties:
Ramoplanin A1 has several important applications in scientific research and medicine:
Ramoplanin was first isolated in 1984 from the fermentation broth of Actinoplanes sp. ATCC 33076, identified as a complex of three major congeners (A1, A2, A3) with potent Gram-positive antibacterial activity [1] [2]. The producing strain, an actinobacterium, was characterized morphologically and physiologically, revealing its classification within the family Micromonosporaceae. Subsequent screening programs revealed broader taxonomic distribution, with ramoplanin-like compounds identified in Streptomyces, Nocardiaceae, Thermomonosporaceae, and Pseudonocardiaceae genera, suggesting widespread biosynthetic capability among Actinobacteria [8].
The ramoplanin complex comprises structurally similar lipoglycodepsipeptides differentiated primarily by their N-terminal acyl chains:
| Congener | N-Acyl Chain Structure | Relative Abundance |
|---|---|---|
| A1 | (2Z,4E)-2,4-octadienoyl | 6–12% |
| A2 | (2Z,4E)-7-methyloctadienoyl | 72–86% |
| A3 | (2Z,4E)-8-methylnonadienoyl | 8–14% |
All variants share an identical 17-amino acid cyclic depsipeptide core featuring unusual residues: four D-ornithines (D-Orn4, D-Orn10, D-Orn14), three hydroxyphenylglycines (Hpg3, Hpg7, Hpg11), and β-hydroxy-asparagine (β-HAsn2). A dimannosyl trisaccharide is glycosidically linked to Hpg11 [2] [5] [3]. Stereochemical analysis confirmed cis (Cα–Cβ) and trans (Cγ–Cδ) configurations in the acyl chain double bonds, a revision from initial cis-cis assignments [3].
Structural significance of A1:
Initial studies proposed that ramoplanin inhibited the intracellular enzyme MurG, blocking conversion of Lipid I to Lipid II in peptidoglycan biosynthesis [1] [5]. This hypothesis faced challenges:
Revised studies demonstrated that ramoplanin primarily sequesters Lipid II at the outer leaflet of the cytoplasmic membrane, preventing its polymerization by transglycosylases. This extracellular mechanism resolved accessibility conflicts [5] [6].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: